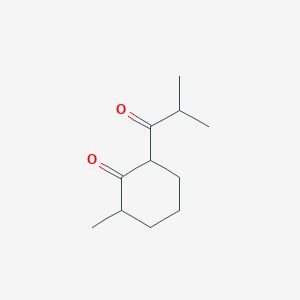
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and a 2-methylpropanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyryl chloride in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to optimize yield and efficiency. For example, the use of metal catalysts in the acylation reaction can enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality and minimizing waste.
化学反応の分析
Types of Reactions
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylpropanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
作用機序
The mechanism of action of 2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexane ring structure but different substituents.
2-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group and a cyclohexenone structure.
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: A compound with a similar ring structure and additional substituents.
Uniqueness
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields, including pharmaceuticals and materials science.
特性
CAS番号 |
69362-52-3 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
2-methyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)10(12)9-6-4-5-8(3)11(9)13/h7-9H,4-6H2,1-3H3 |
InChIキー |
QGVSLFRJAZYFHP-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1=O)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


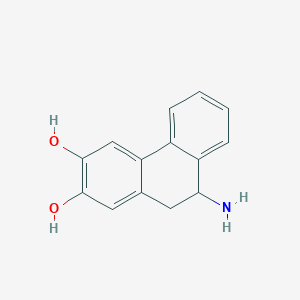
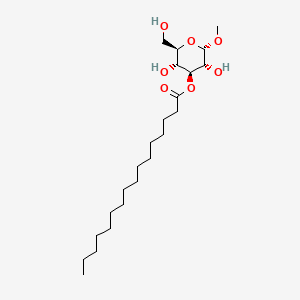
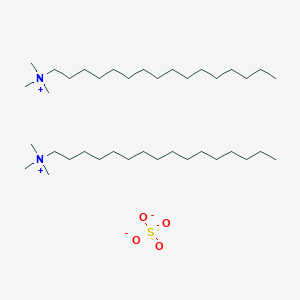
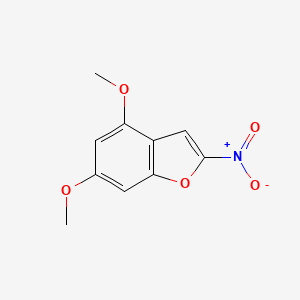
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)


![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

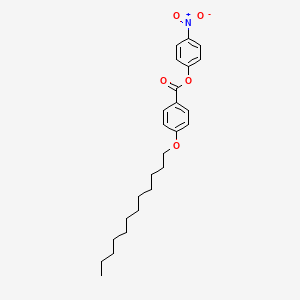
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
